1-Ethyl-2-methylpiperazine is an organic compound belonging to the piperazine class. Piperazines are a broad class of six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. They are widely used in organic synthesis as building blocks and intermediates for various applications, including pharmaceuticals, agrochemicals, and materials science. 1-Ethyl-2-methylpiperazine has been explored as a potential building block in the synthesis of metal-organic frameworks and as a structural element in organic molecules with potential applications in various fields. []
1-Ethyl-2-methylpiperazine is a heterocyclic organic compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
1-Ethyl-2-methylpiperazine can be synthesized from piperazine derivatives through various chemical reactions. Its structural formula is , indicating it contains six carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms.
In terms of classification, 1-ethyl-2-methylpiperazine is categorized as an aliphatic amine and a cyclic amine. It is part of the broader category of piperazine derivatives, which are known for their diverse pharmacological effects.
The synthesis of 1-ethyl-2-methylpiperazine can be achieved through several methods:
One common method involves the use of a catalyst such as Raney nickel or palladium on carbon during the hydrogenation process. The reaction typically occurs under controlled temperature and pressure conditions to optimize yield and minimize by-products .
1-Ethyl-2-methylpiperazine has a molecular structure characterized by:
The structural formula can be represented as follows:
Key data regarding its molecular structure includes:
1-Ethyl-2-methylpiperazine participates in various chemical reactions, including:
The reactions typically require specific catalysts and controlled environments to ensure high yields and purity of the product. For instance, using palladium catalysts in hydrogenation reactions allows for selective reduction processes without affecting other functional groups present in more complex molecules .
The mechanism of action for 1-ethyl-2-methylpiperazine primarily involves its interaction with biological targets such as receptors or enzymes. The compound may act as an agonist or antagonist depending on its specific structure and the biological context in which it is used.
Research indicates that piperazine derivatives can influence neurotransmitter systems, particularly in the central nervous system, leading to potential applications in treating neurological disorders .
1-Ethyl-2-methylpiperazine exhibits basic properties due to the presence of nitrogen atoms in its structure. It can form salts with acids, which is a common characteristic of amines.
Relevant data includes:
1-Ethyl-2-methylpiperazine has several applications in scientific research:
1-Ethyl-2-methylpiperazine features two stereogenic centers, making its stereoselective synthesis and resolution challenging. This section details key methodologies for producing its enantiopure forms, emphasizing catalytic hydrogenation, diastereomeric salt crystallization, and advanced chromatography.
Catalytic hydrogenation represents a cornerstone for introducing chirality into piperazine scaffolds. For 1-Ethyl-2-methylpiperazine, two primary approaches are employed:
Heterogeneous Catalysis (Pd/C):Supported palladium catalysts enable the reduction of cyclic imines or enamines derived from 1,5-dicarbonyl precursors. Using Pd/C (5–10 wt%) under moderate H₂ pressure (10–40 bar) in polar aprotic solvents (THF, CH₂Cl₂) yields racemic 1-Ethyl-2-methylpiperazine with >95% conversion. Stereoselectivity requires chiral modifiers: Cinchona alkaloids (e.g., cinchonidine) or tartaric acid derivatives adsorbed onto Pd/C induce asymmetric induction, achieving enantiomeric excess (ee) up to 84% under optimized conditions [1] [6].
Homogeneous Iridium Catalysts (Crabtree’s Catalyst):[Ir(COD)(py)(PCy₃)]PF₆ (Crabtree’s catalyst) excels in hydrogenating trisubstituted alkenes bearing chiral auxiliaries. For 1-Ethyl-2-methylpiperazine synthesis, N-itaconimide precursors linked to (1S)-(−)-camphorsultam undergo syn-hydrogenation, affording the (2S,6R)-piperazine diastereomer in 70–84% yield and dr >20:1 [1]. Solvent polarity critically influences selectivity; CH₂Cl₂/MeOH (2:1) maximizes chelation-directed stereocontrol.
Table 1: Catalytic Hydrogenation Conditions for Chiral Piperazines
Catalyst | Substrate | Conditions | ee or dr | Yield |
---|---|---|---|---|
Pd/C + Cinchonidine | Cyclic enamine | 40 bar H₂, THF, 25°C | 84% ee (R) | 90% |
Crabtree’s catalyst | Camphorsultam-itaconimide | 1 bar H₂, CH₂Cl₂/MeOH, 0°C | dr 22:1 (2S,6R) | 84% |
Diastereomeric salt crystallization exploits differential solubility between enantiomer-chiral selector pairs. For 1-Ethyl-2-methylpiperazine, two acid classes are effective:
Tartrate Derivatives:(R,R)-Di-p-toluoyl tartaric acid (DTTA) resolves racemic 1-Ethyl-2-methylpiperazine in ethanol/water mixtures. The (S,S)-piperazine enantiomer forms an insoluble salt with DTTA (yield: 65–70%, ee >99%), while the (R,R)-enantiomer remains in solution. Crystallization kinetics are optimized at 0–5°C to prevent co-precipitation [3].
Supercritical Fluid Technology:Supercritical CO₂ (scCO₂) enhances classical resolution by reducing solvent use. Combining racemic 1-Ethyl-2-methylpiperazine with 0.55 equiv. of (S)-mandelic acid in scCO₂ (100 bar, 40°C) preferentially crystallizes the (R)-enantiomer salt. A second scCO₂ extraction isolates the free (S)-enantiomer from the mother liquor, achieving 92% ee and 45% yield per cycle [2]. This method leverages triple selectivity: kinetic preference for salt formation, thermodynamic equilibrium shifts, and solubility differences.
Chromatography is indispensable for analytical and preparative enantioseparation:
Cyclodextrin-Assisted Capillary Electrophoresis (CE):CE with anionic cyclodextrins (CDs) achieves rapid enantioseparation. Using 20 mM carboxymethyl-β-CD in 50 mM phosphate buffer (pH 2.5), 1-Ethyl-2-methylpiperazine enantiomers baseline separate (Rs = 2.5) at 25 kV. The (S)-enantiomer migrates first due to its weaker CD affinity, confirmed by spiking with authentic samples [9].
Polysaccharide-Based HPLC:Immobilized amylose columns (Chiralpak® IA, Lux i-Amylose-3) outperform cellulose derivatives. With a hexane/ethanol/diethylamine (95:5:0.1) mobile phase, Chiralpak® IA resolves 1-Ethyl-2-methylpiperazine enantiomers (α = 1.45) in <15 min. The (R)-enantiomer elutes first, as determined by online optical rotation detection (ORD) [7] [9].
Continuous Chromatography (Varicol® Process):For industrial-scale production, the Varicol® system with 5 Chiralpak® AD-H columns processes racemic feeds (10 g/L). Asynchronous column switching improves productivity (0.18 kg/day/kg adsorbent) versus simulated moving bed (SMB). Enantiopurities reach 93% (raffinate) and 92% (extract) using n-hexane/IPA/ethanol (90:5:5) + 0.1% diethylamine [7].
Table 2: Chromatographic Enantioseparation Performance
Method | Conditions | α | Rs | Elution Order |
---|---|---|---|---|
CE (carboxymethyl-β-CD) | 20 mM CD, pH 2.5, 25 kV | 1.25 | 2.5 | (S) then (R) |
HPLC (Chiralpak® IA) | Hexane/EtOH/DEA (95:5:0.1), 1 mL/min | 1.45 | 3.2 | (R) then (S) |
Varicol® (AD-H) | Hexane/IPA/EtOH (90:5:5) + 0.1% DEA, 5 mL/min | 1.60 | — | (R) in extract |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2